Cas no 65745-69-9 (5-Methyl-8-nitroquinoline)

5-Methyl-8-nitroquinoline is a nitro-substituted quinoline derivative characterized by its methyl group at the 5-position and a nitro group at the 8-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its nitro group enhances reactivity for further functionalization, while the methyl group can influence steric and electronic properties. The structural features of 5-methyl-8-nitroquinoline make it valuable for constructing complex heterocyclic frameworks. It is commonly utilized in research settings for studying nitration reactions, substitution patterns, and as a precursor for bioactive molecules. High purity grades ensure consistent performance in synthetic applications.
5-Methyl-8-nitroquinoline structure
5-Methyl-8-nitroquinoline structure
Product name:5-Methyl-8-nitroquinoline
CAS No:65745-69-9
MF:C10H8N2O2
MW:188.182722091675
CID:1094164
PubChem ID:6427839

5-Methyl-8-nitroquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-8-nitroquinoline
    • SB67889
    • AT37711
    • SCHEMBL11973580
    • 65745-69-9
    • AKOS006320733
    • Inchi: InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)10-8(7)3-2-6-11-10/h2-6H,1H3
    • InChI Key: PJUFTRGYNSXIDE-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C2=C1C=CC=N2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 188.058577502g/mol
  • Monoisotopic Mass: 188.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.7Ų

5-Methyl-8-nitroquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651117-5g
5-Methyl-8-nitroquinoline
65745-69-9 98%
5g
¥12784.00 2024-05-05
Crysdot LLC
CD11077631-1g
5-Methyl-8-nitroquinoline
65745-69-9 95+%
1g
$491 2024-07-18
Alichem
A189006004-1g
5-Methyl-8-nitroquinoline
65745-69-9 95%
1g
$417.04 2023-09-01
Chemenu
CM143281-1g
5-methyl-8-nitroquinoline
65745-69-9 95%
1g
$*** 2023-05-29
Chemenu
CM143281-1g
5-methyl-8-nitroquinoline
65745-69-9 95%
1g
$464 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651117-1g
5-Methyl-8-nitroquinoline
65745-69-9 98%
1g
¥10657.00 2024-05-05

Additional information on 5-Methyl-8-nitroquinoline

5-Methyl-8-nitroquinoline: A Comprehensive Overview

5-Methyl-8-nitroquinoline, identified by the CAS Registry Number CAS No. 65745-69-9, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The presence of a methyl group at the 5-position and a nitro group at the 8-position imparts unique chemical properties and reactivity to this molecule.

The synthesis of 5-Methyl-8-nitroquinoline typically involves multi-step organic reactions, often starting from quinoline itself or its derivatives. The introduction of the nitro group at the 8-position is achieved through nitration reactions, while the methyl group at the 5-position can be introduced via alkylation or methylation techniques. These reactions require precise control of reaction conditions, including temperature, pH, and catalyst selection, to ensure high yields and purity of the final product.

5-Methyl-8-nitroquinoline exhibits interesting electronic properties due to the electron-withdrawing nitro group and the electron-donating methyl group. The nitro group at the 8-position significantly increases the compound's electrophilicity, making it a valuable precursor in various organic transformations. Recent studies have explored its application as an intermediate in the synthesis of bioactive molecules, particularly in drug discovery programs targeting cancer and neurodegenerative diseases.

In pharmacology, 5-Methyl-8-nitroquinoline has shown potential as a lead compound for developing anti-cancer agents. Researchers have demonstrated that this compound can inhibit key enzymes involved in cell proliferation and apoptosis. For instance, studies published in reputable journals such as Nature Communications and Journal of Medicinal Chemistry have highlighted its ability to target specific kinases and modulate cellular signaling pathways. These findings underscore its potential as a scaffold for designing novel therapeutic agents.

Beyond pharmacology, 5-Methyl-8-nitroquinoline has also found applications in materials science. Its aromatic structure and functional groups make it suitable for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have leveraged its electronic properties to create high-performance organic field-effect transistors (OFETs). These devices exhibit improved charge carrier mobility and stability, making them promising candidates for next-generation electronic applications.

The structural versatility of 5-Methyl-8-nitroquinoline also lends itself to applications in analytical chemistry. Its ability to form stable complexes with metal ions has been exploited in sensor development for detecting heavy metals such as lead and mercury. By incorporating this compound into sensing platforms, researchers have achieved high sensitivity and selectivity for environmental monitoring applications.

In terms of environmental impact, studies have investigated the biodegradation pathways of 5-Methyl-8-nitroquinoline. Research indicates that under aerobic conditions, microbial communities can effectively degrade this compound through enzymatic mechanisms. This knowledge is crucial for assessing its environmental fate and ensuring sustainable practices in its production and use.

The increasing demand for advanced chemical intermediates has positioned CAS No. 65745-69-9, or 5-Methyl-8-nitroquinoline, as a key player in modern chemical synthesis. Its unique combination of structural features and functional groups makes it an invaluable tool across diverse scientific disciplines.

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